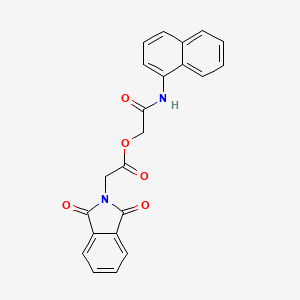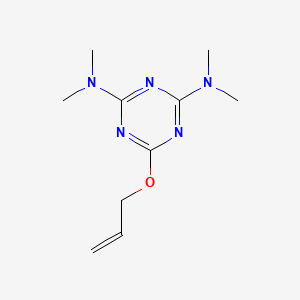
2-(1-naphthylamino)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Übersicht
Beschreibung
2-(1-naphthylamino)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, commonly known as NADA, is a synthetic compound that has been widely used in scientific research due to its unique properties. NADA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have potent analgesic and anti-inflammatory effects.
Wirkmechanismus
NADA exerts its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, NADA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
In addition to its analgesic and anti-inflammatory effects, NADA has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and may be useful in the treatment of cancer. NADA has also been shown to have antioxidant effects and may be useful in the prevention of oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using NADA in lab experiments is its potency. NADA has been shown to be effective at low doses, making it a cost-effective option for researchers. However, one limitation of using NADA is its solubility. NADA is relatively insoluble in water, which can make it difficult to administer in some experiments.
Zukünftige Richtungen
There are many potential future directions for the study of NADA. One area of research is the development of more effective formulations of NADA that are more soluble and easier to administer. Another area of research is the exploration of the neuroprotective effects of NADA and its potential use in the treatment of neurodegenerative diseases. Additionally, the anticancer effects of NADA could be further explored to determine its potential as a cancer treatment.
Wissenschaftliche Forschungsanwendungen
NADA has been extensively studied for its analgesic and anti-inflammatory effects. It has been shown to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and cancer pain. In addition, NADA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c25-19(23-18-11-5-7-14-6-1-2-8-15(14)18)13-29-20(26)12-24-21(27)16-9-3-4-10-17(16)22(24)28/h1-11H,12-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLAVRRCQRHVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4704869.png)

![6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4704881.png)

![4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl thiocyanate](/img/structure/B4704891.png)
![ethyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4704893.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4704922.png)
![methyl (5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4704923.png)


![N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4704949.png)

